molecular formula C11H15N3O B571543 (4-Aminophenyl)(piperazin-1-yl)methanone CAS No. 72141-42-5

(4-Aminophenyl)(piperazin-1-yl)methanone

Cat. No.: B571543
CAS No.: 72141-42-5
M. Wt: 205.261
InChI Key: RFAQDEHQJBGLNG-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(piperazin-1-yl)methanone is a chemical compound that features a piperazine ring substituted with an aminophenyl group

Scientific Research Applications

Chemistry

In chemistry, (4-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It is used in the development of new drugs targeting specific biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .

Safety and Hazards

The safety and hazards associated with “(4-Aminophenyl)(piperazin-1-yl)methanone” are not explicitly mentioned in the sources I found .

Biochemical Analysis

Biochemical Properties

(4-Aminophenyl)(piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is an enzyme involved in the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. By inhibiting MAGL, this compound increases the levels of endocannabinoids, thereby modulating their signaling pathways . This compound also interacts with other enzymes and proteins involved in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and cannabinoid receptors . The nature of these interactions involves binding to the active sites of the enzymes, leading to inhibition of their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits antiproliferative activity by inhibiting MAGL, which is overexpressed in many aggressive tumor types . The inhibition of MAGL leads to increased levels of endocannabinoids, which can induce apoptosis and inhibit cell proliferation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the endocannabinoid system . These effects contribute to its potential as a therapeutic agent for cancer and other diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly MAGL. This compound binds to the active site of MAGL, inhibiting its enzymatic activity and preventing the degradation of endocannabinoids . The increased levels of endocannabinoids activate cannabinoid receptors, leading to downstream signaling events that regulate various physiological processes. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of MAGL and prolonged modulation of the endocannabinoid system, which may have therapeutic implications for chronic diseases.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits MAGL and modulates the endocannabinoid system without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. It interacts with enzymes such as MAGL and FAAH, which are responsible for the degradation of endocannabinoids . By inhibiting these enzymes, this compound increases the levels of endocannabinoids, thereby affecting metabolic flux and metabolite levels. This modulation of metabolic pathways can have significant implications for various physiological processes and disease states.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(piperazin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with piperazine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminophenyl group and the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)(piperazin-1-yl)methanone is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

(4-aminophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQDEHQJBGLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-aminobenzoic acid (Aldrich 99%) was reacted stoichiometrically with benzyl chloroformate (Aldrich 95%) in THF solvent in the presence of pyridine acid acceptor initially at 2-25° C. for 1 hour then refluxed 75° C. for 2 hours. After evaporation of solvent, washing the solids in water, filtering and drying, the resulting N-CBZ-protected product was obtained in 85% yield. This compound was first reacted with a stoichiometric quantity of 1,1'-carbonyl diimidazole at room temperature for 2 hours in DMF/THF solvent. A stoichiometric amount of ethyl-1-piperazine carboxylate (Lancaster 99%) in THF was then added to this mix, kept at room temperature for 1 hour, then refluxed at 80° C. for 8 hours. The reaction solution was evaporated to a solid residue, washed with water, filtered and finally dried to obtain the solid diprotected product in 90% yield. This solid was deprotected in excess 5N hydrobromic acid in acetic acid at 48° C. for 10 hours. After evaporation of acidic fluids, the solid residue was washed with acetone then ether, filtered and dried as the dihydrobromide salt. Dissolution of this salt in a stirred aqueous suspension of 2× equivalents of strong base anion exchange resin (Amberlite IRA-400-OH) followed by filtration and washing of resin, evaporation of filtrates and azeotropic drying in anhydrous ethanol then in 1,2-dichloroethane, gave dry 4-aminobenzoyl piperazine (4ABP) solid in 50% yield. 3ABP was prepared in the same manner as above but starting with 3-aminobenzoic acid.
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